molecular formula C20H20Cl4N4O2 B2710923 N~1~,N~3~-bis(2,4-dichlorophenyl)-2-({[2-(dimethylamino)ethyl]amino}methylene)malonamide CAS No. 339276-41-4

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-({[2-(dimethylamino)ethyl]amino}methylene)malonamide

Cat. No. B2710923
CAS RN: 339276-41-4
M. Wt: 490.21
InChI Key: ZUGMTXDCVONBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-({[2-(dimethylamino)ethyl]amino}methylene)malonamide is a useful research compound. Its molecular formula is C20H20Cl4N4O2 and its molecular weight is 490.21. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization in Polymerization

  • The synthesis of 1,1-Bis(4-dimethylamino)phenyl)ethylene through the 'Wittig-type' reaction and its use in chain end functionalization of alkyllithium-initiated polymerizations highlights the compound's utility in creating polymers with aromatic tertiary amine groups. This process involves crossover reactions with n-butyllithium and poly(styryl)lithium, leading to polymers with specific terminal functionalities, offering insights into the precise control of polymer structures and end-group functionalities (Jungahn Kim et al., 1998).

Novel Polyamide Syntheses

  • The reaction of 1,1-Bis(dimethylamino)ethylene (ketene N,N-acetal) with isocyanates demonstrates the compound's application in novel polyamide syntheses. This process yields polyamides bearing bis(dimethylamino)methylenemalonamide groups, which exhibit solubility in various organic solvents and can be crosslinked to form robust polymer structures. This research provides a foundation for developing new materials with unique properties and applications (N. Kihara et al., 1999).

Molecular Recognition and Complex Formation

  • The synthesis of derivatives like 1,3-Di-{N-[bis(dimethylamino)methene]}benzoyl-diamide and their ability to form complexes with dicarboxylic acids through molecular recognition processes showcases the compound's potential in creating highly selective and sensitive detection systems for various chemical entities. This capability is crucial for developing sensors and diagnostic tools in analytical chemistry (Qi Yan-xing, 2004).

properties

IUPAC Name

N,N'-bis(2,4-dichlorophenyl)-2-[[2-(dimethylamino)ethylamino]methylidene]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl4N4O2/c1-28(2)8-7-25-11-14(19(29)26-17-5-3-12(21)9-15(17)23)20(30)27-18-6-4-13(22)10-16(18)24/h3-6,9-11,25H,7-8H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGMTXDCVONBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC=C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-({[2-(dimethylamino)ethyl]amino}methylene)malonamide

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